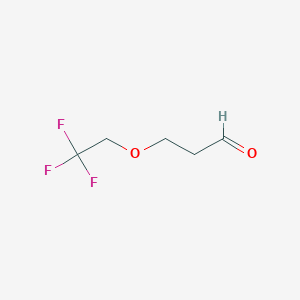

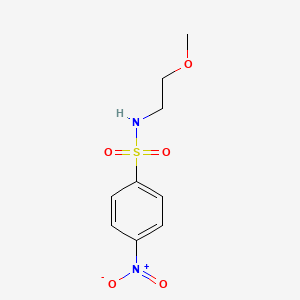

3-(2,2,2-Trifluoroethoxy)propanal

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(2,2,2-Trifluoroethoxy)propionitrile (FEON) is a fluorinated nitrile compound with high oxidative stability, low volatility, and non-flammability . It has been introduced as an electrolyte solvent for high-energy density Li|NCM batteries .

Molecular Structure Analysis

The molecular formula of 3-(2,2,2-Trifluoroethoxy)propionitrile is C5H6F3NO . It has an average mass of 153.102 Da and a monoisotopic mass of 153.040146 Da .Chemical Reactions Analysis

In the context of lithium metal batteries, 3-(2,2,2-Trifluoroethoxy)propionitrile exhibits better cycling performance for both the lithium metal anode and 4.4 V high-voltage NCM cathode . The solid electrolyte interphase on the lithium metal anode is enriched with organic components and LiF, which is proposed from FEON decomposition .Physical And Chemical Properties Analysis

3-(2,2,2-Trifluoroethoxy)propionitrile has a density of 1.2±0.1 g/cm3, a boiling point of 185.5±35.0 °C at 760 mmHg, and a vapour pressure of 0.7±0.4 mmHg at 25°C . It has a molar refractivity of 27.3±0.3 cm3, a polar surface area of 33 Å2, and a molar volume of 127.2±3.0 cm3 .科学的研究の応用

Photoredox Catalysis for Fluoromethylation

Photoredox catalysis has emerged as a powerful tool for radical reactions, enabling the efficient and selective fluoromethylation of carbon-carbon multiple bonds. This methodology facilitates the synthesis of various organofluorine compounds by introducing CF3 and CF2H groups, leveraging visible-light-induced single-electron-transfer processes. Such advancements allow for redox-neutral reactions under mild conditions, broadening the scope of fluoromethylation and enhancing the functional group compatibility and regioselectivity of the reactions (Koike & Akita, 2016).

Synthesis of Tri- and Difluoromethoxylated Compounds

The synthesis of tri- and difluoromethoxylated compounds using visible-light photoredox catalysis represents a significant advancement. These compounds exhibit unique physicochemical characteristics desirable in medicinal chemistry and drug discovery. Recent strategies focus on the formation of O-CF3 and O-CF2H bonds, highlighting the growing interest in these fluorinated motifs for altering the properties of organic molecules (Lee, Lee, & Ngai, 2019).

Palladium-Catalyzed Trifluoromethylation

The development of palladium-catalyzed trifluoromethylation offers an efficient method for introducing CF3 groups to a broad range of aryl substrates. This technique is especially useful for pharmaceutical and agrochemical synthesis, showcasing high tolerance for various functional groups and applicability to late-stage modifications (Cho et al., 2010).

Oxidative Trifluoromethylation

Oxidative trifluoromethylation reactions represent another key area, utilizing (trifluoromethyl)trimethylsilane as a nucleophilic CF3 source. This approach has enabled the direct trifluoromethylation of various C-H bonds, expanding the toolkit for constructing carbon-CF3 bonds. Such reactions offer a complementary alternative to classical methods, broadening the diversity of CF3-containing compounds available for pharmaceutical applications (Chu & Qing, 2014).

Fluoride-Rebound Mechanism

A novel fluoride-rebound mechanism for C(sp3)-CF3 bond formation has been identified, highlighting an unusual method for trifluoromethylation. This process involves a borane-catalyzed cleavage and reformation of a C–F bond in a gold complex, presenting a unique pathway for synthesizing trifluoromethylated compounds (Levin et al., 2017).

作用機序

特性

IUPAC Name |

3-(2,2,2-trifluoroethoxy)propanal |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7F3O2/c6-5(7,8)4-10-3-1-2-9/h2H,1,3-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGRXQGNQOCTQSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCC(F)(F)F)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7F3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(1H-indol-3-yl)ethyl)-2-benzamido-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2706495.png)

![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-phenethylacetamide](/img/structure/B2706498.png)

![6-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(4-ethenylbenzyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2706505.png)

![3,3-Dimethyl-2-oxa-7-azaspiro[4.4]nonane;hydrochloride](/img/structure/B2706507.png)

![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)morpholine-4-carboxamide](/img/structure/B2706510.png)